3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a complex organic compound that combines the structural features of benzothiazole, chromone, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The chromone moiety can be synthesized via the condensation of salicylaldehyde with acetic anhydride . Finally, the esterification reaction between the chromone derivative and 4-chlorobenzoic acid yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromone moiety may contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber.
Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various organic compounds.
2,2’-Bipyridyl: A bidentate ligand commonly used in coordination chemistry.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is unique due to its combination of benzothiazole, chromone, and benzoate moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-8-15(25)9-7-14)11-10-16-21(27)17(12-29-22(13)16)23-26-18-4-2-3-5-20(18)31-23/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGHIKSQMCTKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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